6-Isobutoxy-5-methylpyridine-3-boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 6-isobutoxy-5-methylpyridine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar protocols to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-5-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Isobutoxy-5-methylpyridine-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isobutoxy-5-methylpyridine-3-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Isopropoxy-5-methylpyridine-3-boronic acid
- 6-Isobutoxy-4-methylpyridine-3-boronic acid
- 6-Isobutoxy-5-ethylpyridine-3-boronic acid
Uniqueness
6-Isobutoxy-5-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems . This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNHDSDAQMICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681729 |
Source
|
Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-19-7 |
Source
|
Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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